molecular formula C15H19NO2 B2369365 2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-44-4

2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2369365
CAS RN: 2287262-44-4
M. Wt: 245.322
InChI Key: CCMHVECTXDWBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” is a complex organic compound. It contains a bicyclo[1.1.1]pentane moiety, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclo[1.1.1]pentane moiety and the 3-ethylphenyl group. The bicyclo[1.1.1]pentane moiety is a four-membered carbocycle with a bridging C(1)-C(3) bond .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentane structures are highly strained, allowing them to participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Future Directions

There has been a resurgent interest in the chemistry of bicyclo[1.1.1]pentane derivatives driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This could potentially lead to new developments in the synthesis and application of compounds like “2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid”.

properties

IUPAC Name

2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-10-4-3-5-11(6-10)14-7-15(8-14,9-14)12(16)13(17)18/h3-6,12H,2,7-9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMHVECTXDWBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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